Steric and Lipophilic Differentiation from the 4-Chloro Analog
The target compound differentiates from its closest commercially documented analog, 4-chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide, through a calculated increase in molecular volume and lipophilicity . The tert-butyl group (Hansch π ≈ 1.98) is substantially more lipophilic than the chloro substituent (π ≈ 0.71), which is predicted to enhance binding to hydrophobic bromodomain pockets [1]. This difference is critical for SAR studies exploring the impact of steric bulk on BET protein selectivity.
| Evidence Dimension | Calculated Lipophilicity (Hansch π) and Molecular Volume |
|---|---|
| Target Compound Data | tert-Butyl: Hansch π ≈ 1.98; sterically demanding spherical group |
| Comparator Or Baseline | 4-Chloro analog: Hansch π ≈ 0.71; planar, smaller volume |
| Quantified Difference | ΔHansch π ≈ +1.27 (greater lipophilicity); Significant increase in steric bulk |
| Conditions | In silico comparison based on calculated physical chemical properties of the neutral benzamide series. No head-to-head biological data available for these specific compounds. |
Why This Matters
For procurement decisions, this physical-chemical difference dictates whether a compound will occupy a specific hydrophobic sub-pocket in the BET bromodomain, directly influencing the validity of any structure-based drug design hypothesis.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
